molecular formula C4H7N3O B1281203 3-amino-1-methyl-1H-pyrazol-5-ol CAS No. 54235-29-9

3-amino-1-methyl-1H-pyrazol-5-ol

Cat. No.: B1281203
CAS No.: 54235-29-9
M. Wt: 113.12 g/mol
InChI Key: YGVFIVSNVVUSCS-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyrazole (B372694) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov The presence of these nitrogen atoms imparts specific physicochemical properties to the ring system, making it an attractive scaffold in various chemical applications. 3-amino-1-methyl-1H-pyrazol-5-ol is a derivative of this fundamental pyrazole structure.

The arrangement of the amino, methyl, and hydroxyl groups on the pyrazole ring of this compound allows for a variety of chemical transformations. The amino group can act as a nucleophile or a base, while the hydroxyl group can be involved in esterification or etherification reactions. The pyrazole ring itself can participate in various cycloaddition and substitution reactions. This polyfunctionality makes it a valuable intermediate in the synthesis of a wide array of other compounds. researchgate.net

Significance of Pyrazole Derivatives in Contemporary Chemical Research

Pyrazole derivatives have a long and storied history in chemistry, with their applications spanning from pharmaceuticals to materials science. Many commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, contain a pyrazole core, highlighting the pharmacological importance of this heterocyclic system. researchgate.net

The broad spectrum of biological activities exhibited by pyrazole derivatives is a primary driver of their significance in medicinal chemistry. These activities include:

Anti-inflammatory and Analgesic: Many pyrazolone (B3327878) derivatives have shown potent anti-inflammatory and pain-relieving properties. researchgate.net

Anticancer: Certain aminopyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial: The pyrazole scaffold is found in numerous compounds with antibacterial and antifungal activities. naturalspublishing.com

Antidepressant and Antipsychotic: Some pyrazole derivatives have shown efficacy in treating central nervous system disorders. researchgate.net

Beyond medicine, pyrazole derivatives are also utilized as dyes and pigments, agrochemicals, and ligands in coordination chemistry. dyestuffintermediates.com The versatility of the pyrazole ring allows for the fine-tuning of its electronic and steric properties through the introduction of various substituents, enabling the design of molecules with specific desired characteristics.

Specific Academic Interest and Research Trajectories of this compound

The specific academic interest in this compound stems from its potential as a precursor for the synthesis of novel compounds with interesting biological and material properties. Researchers are exploring its use in several key areas:

Synthesis of Fused Heterocyclic Systems: The multiple reactive sites on this compound make it an ideal starting material for the construction of more complex, fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are often associated with a wide range of pharmacological activities. researchgate.net

Development of Novel Dyes: The amino and hydroxyl groups on the pyrazole ring can be readily diazotized and coupled with other aromatic compounds to produce novel azo dyes. The specific substitution pattern of this compound can influence the color and fastness properties of the resulting dyes. researchgate.netscielo.br

Investigation of Tautomerism: Like many pyrazolone derivatives, this compound can exist in different tautomeric forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. Understanding this tautomeric behavior is crucial for predicting the reactivity and biological activity of the compound.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC4H7N3O lookchem.com
Molecular Weight113.12 g/mol lookchem.com
Appearance--
Melting Point--
Boiling Point--
Solubility--

Chemical and Physical Properties of 3-amino-1-methyl-1H-pyrazole hydrochloride

PropertyValue
Molecular FormulaC4H7N3·HCl
Molecular Weight133.58 g/mol
AppearanceSolid
Melting Point203-208 °C (decomposition)
Storage Temperature2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFIVSNVVUSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508762
Record name 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54235-29-9
Record name 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways for 3 Amino 1 Methyl 1h Pyrazol 5 Ol and Its Analogues

Established Synthetic Routes to the Pyrazole (B372694) Scaffold

The foundational methods for pyrazole synthesis have been refined over more than a century, providing robust and versatile pathways to this important heterocyclic core. These routes typically rely on the cyclization of acyclic precursors.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most prominent and historically significant method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-biselectrophilic compound and a hydrazine derivative. mdpi.com This approach's versatility allows for the creation of a wide array of substituted pyrazoles by varying both the hydrazine and the 1,3-dicarbonyl-like component.

The reaction of hydrazine derivatives with β-ketonitriles is a versatile method for producing 5-aminopyrazoles. researchgate.netias.ac.in The process is believed to start with the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes cyclization. ias.ac.inlongdom.org For instance, the condensation of various alkyl- or arylhydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol (B145695) yields thienopyrazoles in excellent yields. ias.ac.in

Similarly, the reaction of β-ketonitriles with hydrazines is a cornerstone for 5-aminopyrazole synthesis. researchgate.net This reaction proceeds through a hydrazone intermediate, followed by cyclization. ias.ac.inlongdom.org

Another important variation is the reaction of cyanoacetohydrazide with various electrophiles, which serves as a versatile route to a variety of heterocyclic compounds, including pyrazolones. organic-chemistry.org

Reactant 1Reactant 2ConditionsProductYieldRef
β-KetonitrilesHydrazines-5-AminopyrazolesGood researchgate.netias.ac.in
4-Cyano-3-oxotetrahydrothiopheneAlkyl/Arylhydrazine hydrochloridesRefluxing ethanolThienopyrazolesExcellent ias.ac.in
Malononitrile dimerHydrazine hydrate (B1144303)-5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile- mdpi.com
2,3-DichloropropionitrileHydrazine hydrate50-60°C, aqueous K₂CO₃3(5)-Aminopyrazole68% sci-hub.se

Approaches Utilizing 1,3-Diketones as Precursors

The Knorr pyrazole synthesis, first reported in 1883, is a classic and straightforward method that involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com This reaction can sometimes lead to a mixture of regioisomers, depending on the substitution pattern of the diketone and the hydrazine. beilstein-journals.org

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by condensing 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, with yields ranging from 59% to 98%. mdpi.com Furthermore, the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, provides a rapid and general one-pot synthesis of pyrazoles, avoiding the need to isolate the often unstable diketone intermediates. beilstein-journals.org

Reactant 1Reactant 2ConditionsProductYieldRef
1,3-DiketonesArylhydrazinesRoom temperature, N,N-dimethylacetamide1-Aryl-3,4,5-substituted pyrazoles59-98% mdpi.com
Ketones + Acid ChloridesHydrazineToluene, in-situ formationPolysubstituted pyrazolesGood to excellent beilstein-journals.org
AcetylacetonePhenylhydrazine (B124118)Amberlyst-70, aqueous medium, room temperature1,3-Dimethyl-5-phenyl-1H-pyrazole>90% researchgate.net

One-Pot Multi-Component Reactions (MCRs) for Pyrazole Ring Formation

One-pot multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like pyrazoles in a single step, offering advantages in terms of efficiency, atom economy, and reduced waste. nih.gov These reactions allow for the rapid assembly of diverse pyrazole derivatives from simple and readily available starting materials.

A notable example is the four-component reaction of ethyl acetoacetate (B1235776), hydrazine hydrate, malononitrile, and various aryl aldehydes to produce dihydropyrano[2,3-c]pyrazoles. ut.ac.ir Another efficient MCR involves the reaction of aldehydes, malononitrile, and phenylhydrazine. researchgate.net A three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has also been developed from malononitrile, arylglyoxals, and hydrazine hydrate at room temperature in a water and ethanol mixture. biointerfaceresearch.com

ComponentsConditionsProductYieldRef
Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehydesPreheated fly-ash, aqueous mediumDihydropyrano[2,3-c]pyrazolesup to 95% ut.ac.ir
Aldehydes, Malononitrile, PhenylhydrazineSolid-phase vinyl alcohol (SPVA), solvent-free5-Aminopyrazole-4-carbonitriles- researchgate.net
Malononitrile, Arylglyoxals, Hydrazine hydrateRoom temperature, water/ethanol3-Amino-5-arylpyridazine-4-carbonitrilesGood biointerfaceresearch.com
Hydrazine hydrate, Arylidene malononitrile, Cyclohexyl isothiocyanateHAp/ZnCl₂, 60-70°C, solvent-free5-Amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamides80-90% nih.gov

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for pyrazole synthesis. These advanced protocols often involve the use of novel catalytic systems and benign reaction media.

Catalytic Systems in Pyrazole Synthesis (e.g., Nanocatalysis, Heterogeneous Catalysis)

The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of pyrazole synthesis. Nanocatalysts and heterogeneous catalysts are particularly attractive due to their high activity, stability, and ease of recovery and reuse.

Nano-ZnO has been employed as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives from the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com Magnetic nanocatalysts, such as CoFe₂O₄@SiO₂-HClO₄ and Fe₃O₄@L-arginine, have also been successfully used in the synthesis of pyranopyrazoles, offering the advantage of easy separation from the reaction mixture using an external magnet. researchgate.netpreprints.org

Heterogeneous catalysts like Amberlyst-70, a resinous and non-toxic solid acid, have proven effective for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. researchgate.net Preheated fly-ash, an industrial waste product, has been repurposed as a cost-effective and eco-friendly catalyst for the one-pot, multi-component synthesis of dihydropyrano[2,3-c)pyrazole derivatives in aqueous media. ut.ac.ir

CatalystReactantsConditionsProductYieldRef
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateControlled conditions3-Methyl-1-phenyl-1H-pyrazol-5-ol95% mdpi.com
CoFe₂O₄@SiO₂-HClO₄Aryl aldehyde, Malononitrile, 5-Methyl-2,4-dihydro-3H-pyrazol-3-oneMicrowave, solvent-freePyrano[2,3-c]pyrazolesHigh researchgate.net
Fe₃O₄@L-arginine-One-potSpiro-pyrano[2,3-c]-pyrazole derivatives- preprints.org
Amberlyst-70Acetylacetone, PhenylhydrazineAqueous medium, room temperature1,3-Dimethyl-5-phenyl-1H-pyrazole>90% researchgate.net
Preheated Fly-AshEthyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehydesAqueous mediumDihydropyrano[2,3-c)pyrazolesup to 95% ut.ac.ir
Alginate-functionalized silica-based magnetic nanocatalystEthyl acetoacetate, Hydrazine hydrate, 3-Nitrobenzaldehyde, Ammonium (B1175870) acetateRoom temperature, EthanolPyrazolopyridine derivatives97% preprints.org

Environmentally Benign Reaction Media (e.g., Aqueous, Solvent-Free Conditions)

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key goal in green chemistry. Water, being non-toxic, inexpensive, and readily available, is an ideal solvent for many organic reactions.

The synthesis of pyrazoles has been successfully carried out in aqueous media. For instance, Amberlyst-70 has been used as a recyclable catalyst for the condensation of hydrazines with 1,3-diketones in water at room temperature. researchgate.net Similarly, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride, as well as a four-component reaction with the addition of ethyl cyanoacetate, have been developed in water using a catalytic amount of ammonium acetate. longdom.orgmdpi.com

Solvent-free conditions represent another green approach, often accelerated by microwave or ultrasound irradiation. The synthesis of pyrano[2,3-c]pyrazoles has been achieved through a microwave-assisted, three-component reaction under solvent-free conditions using a magnetically recoverable nanocatalyst. researchgate.net Ultrasound irradiation has also been employed to promote the synthesis of pyrano[2,3-c]pyrazoles in aqueous media, leading to excellent yields in short reaction times.

ReactionConditionsProductYieldRef
Condensation of hydrazines/hydrazides with 1,3-diketonesAmberlyst-70, aqueous medium, room temperatureSubstituted pyrazolesGood researchgate.net
Three-component reaction of enaminones, benzaldehyde, and hydrazine-HClAmmonium acetate, water, reflux1H-Pyrazole derivativesGood longdom.orgmdpi.com
Four-component reaction of aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrateGraphene oxide, ultrasound, aqueous medium, room temperaturePyrano[2,3-c]pyrazoles84-94%
Three-component reaction of aryl aldehyde, malononitrile, and 5-methyl-2,4-dihydro-3H-pyrazol-3-oneCoFe₂O₄@SiO₂-HClO₄, microwave, solvent-freePyrano[2,3-c]pyrazolesHigh researchgate.net
Four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and aryl aldehydesPreheated fly-ash, aqueous mediumDihydropyrano[2,3-c)pyrazolesup to 95% ut.ac.ir

Green Chemistry Principles in Scalable Synthesis

The adoption of green chemistry principles in the synthesis of pyrazole derivatives is crucial for developing environmentally benign and economically viable processes. Key strategies include the use of safer solvents, microwave-assisted synthesis, and grinding techniques to reduce reaction times, energy consumption, and waste generation. nih.gov For instance, nano-ZnO has been effectively used as a catalyst in the condensation reaction between ethyl acetoacetate and phenylhydrazine to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol with a high yield of 95%. nih.gov This highlights the potential of using efficient and recyclable catalysts in pyrazole synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of pyrazole derivatives. researchgate.net It often leads to higher yields in shorter reaction times compared to conventional heating methods. nih.gov Similarly, grinding techniques offer a solvent-free approach, further enhancing the green credentials of the synthetic process. nih.gov The use of water as a solvent, whenever feasible, is another cornerstone of green pyrazole synthesis, avoiding the use of toxic organic solvents. researchgate.net

Industrial processes are also being developed to avoid hazardous reagents. For example, a safer preparation method for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has been devised that avoids the use of toxic reagents like pyridine, making it more suitable for industrial production. google.comgoogle.com

Functionalization and Derivatization Strategies of 3-amino-1-methyl-1H-pyrazol-5-ol

The presence of reactive amino and hydroxyl groups, along with the pyrazole ring, makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Direct Amino and Hydroxyl Group Modifications

The amino and hydroxyl groups of this compound can be readily modified to introduce various functional groups. The amino group can undergo acylation reactions. For instance, reaction with benzoyl chloride can yield the corresponding N-benzoyl derivative. beilstein-journals.org Similarly, reaction with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) leads to the formation of the corresponding sulfonamide. mdpi.com

The hydroxyl group can be alkylated or acylated. While direct O-acylation can be a competing reaction, conditions can be optimized to favor C-acylation at the 4-position of the pyrazole ring. rsc.org

Regioselective Substitution Approaches

Regioselectivity is a key consideration in the functionalization of pyrazoles. The substitution pattern on the pyrazole ring can be controlled by the choice of reagents and reaction conditions. For instance, the Ullmann and acylation reactions on C4–C5 fused pyrazol-3-amines have been studied, and the regioselectivity can be predicted based on the stability of the initial tautomer. rsc.org

In the case of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, functional groups can be introduced at the 4th position via a Br-Li exchange, while functionalization at the 5th position can be achieved through direct ortho-metalation. enamine.net Catalyst-free Michael additions have been developed for the highly regioselective N1-alkylation of 1H-pyrazoles, yielding products with excellent regioselectivity (>99.9:1). scite.aiacs.org Biocatalysis using engineered enzymes also offers a highly regioselective method for the N-alkylation of pyrazoles. nih.govthieme-connect.com

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized through the condensation of 3-aminopyrazoles with various β-dicarbonyl compounds or their equivalents. nih.govnih.gov Microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds provide a rapid and efficient route to pyrazolo[1,5-a]pyrimidines. nih.gov The reaction of 3-amino-5-methyl-1H-pyrazole with 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one also yields a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. fishersci.no

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be prepared by the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.commdpi.com The reaction of 5-amino-3-methyl-1-phenylpyrazole with benzylidinemalononitrile affords a pyrazolo[3,4-b]pyridine derivative. researchgate.net An efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates has been achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. rsc.org Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has also been developed via N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. rsc.org

The following table summarizes some of the key reactions and products discussed:

PrecursorReagent(s)Product TypeReference
This compoundBenzoyl chlorideN-acylated pyrazole beilstein-journals.org
This compound4-Methylbenzenesulfonyl chlorideN-sulfonylated pyrazole mdpi.com
3-Aminopyrazole (B16455)β-Dicarbonyl compoundsPyrazolo[1,5-a]pyrimidine nih.govnih.gov
5-Aminopyrazole1,3-Dicarbonyl compoundsPyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazoleα,β-Unsaturated ketonesPyrazolo[3,4-b]pyridine mdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1 Methyl 1h Pyrazol 5 Ol

Reaction Pathways Involving the Pyrazole (B372694) Ring System

The pyrazole ring in 3-amino-1-methyl-1H-pyrazol-5-ol is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the ring exhibit different levels of reactivity, influenced by the electronic effects of the substituents.

Electrophilic Aromatic Substitution Reactions

The pyrazole nucleus, being an electron-rich heterocycle, readily participates in electrophilic aromatic substitution reactions. The directing influence of the amino and hydroxyl groups, which are ortho-, para-directing activators, and the methyl group, a weak activator, enhances the reactivity of the ring. The C4 position is typically the most susceptible to electrophilic attack due to the combined activating effects of the adjacent amino and hydroxyl groups.

Halogenation reactions, for instance, have been reported for analogous 3-aminopyrazole (B16455) systems. Studies on N-arylsulfonyl-3-aryl-5-aminopyrazoles have shown that bromination and iodination occur readily at the C4 position with high yields when using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) respectively. beilstein-archives.org Chlorination with N-chlorosuccinimide (NCS) also proceeds at the same position, albeit with potentially lower yields. beilstein-archives.org These findings suggest that this compound would likely undergo similar regioselective halogenation at the C4 position.

Nucleophilic Additions and Substitutions

While the electron-rich nature of the pyrazole ring makes it less prone to nucleophilic attack, such reactions can occur under specific conditions or at specific sites. The C5-hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution at this position.

Furthermore, the pyrazole ring can participate in addition reactions. For instance, Michael addition reactions have been observed with related pyrazolone (B3327878) structures. acs.org In the case of this compound, the tautomeric equilibrium between the hydroxyl and keto forms (3-amino-1-methyl-1,2-dihydro-pyrazol-5-one) allows for reactions characteristic of both functionalities. The keto form can act as a Michael acceptor.

Reactivity of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups are the primary sites of reactivity in many transformations involving this compound. These groups readily undergo reactions with a variety of electrophiles.

Condensation Reactions with Carbonyl Compounds (e.g., Imine and Schiff Base Formation)

The amino group at the C3 position is nucleophilic and readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of these C=N double bonds is a versatile method for introducing new substituents and for the construction of more complex molecular architectures. researchgate.net

For example, the reaction of aminopyrazoles with various carbonyl compounds is a well-established method for synthesizing a wide range of heterocyclic systems. nih.gov

Alkylation and Acylation Processes

Both the amino and hydroxyl groups of this compound can be alkylated and acylated. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Alkylation: The nitrogen of the amino group and the oxygen of the hydroxyl group can be alkylated using alkyl halides or other alkylating agents.

Acylation: The amino and hydroxyl groups can be acylated with acyl chlorides or anhydrides to form amides and esters, respectively. Selective C-acylation at the C4 position of the pyrazole ring has been demonstrated for related pyrazolones, highlighting the diverse reactivity of this scaffold. rsc.org

Cyclization Reactions Leading to Condensed Heterocycles

This compound is a key precursor for the synthesis of a variety of fused heterocyclic systems, particularly pyrazolopyrimidines. nih.govnih.gov These reactions typically involve the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

The reaction proceeds through the initial formation of an enamine or a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to afford the bicyclic pyrazolopyrimidine core. researchgate.net This strategy has been widely employed in the synthesis of compounds with diverse biological activities. The versatility of this approach allows for the introduction of various substituents on the newly formed pyrimidine (B1678525) ring by using appropriately substituted dicarbonyl precursors. nih.govrsc.org

For instance, the reaction of 3-aminopyrazoles with β-ketoesters or α,β-unsaturated ketones can lead to the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, respectively. nih.gov

Interactive Data Table: Reactions of 3-aminopyrazole derivatives

Reactant(s)Reagent(s)Product TypeReference(s)
3-Aminopyrazole, Carbonyl compoundAcid/Base catalystImine/Schiff Base masterorganicchemistry.comnih.govresearchgate.net
3-Aminopyrazole, 1,3-Dicarbonyl compound-Pyrazolopyrimidine nih.govnih.govresearchgate.net
N-Arylsulfonyl-3-aryl-5-aminopyrazoleNBS/NIS/NCSC4-Halogenated pyrazole beilstein-archives.org
3-Methyl-1-phenyl-pyrazol-5-oneAroyl chloride, Ca(OH)2C4-Acylated pyrazolone rsc.org

Elucidation of Reaction Mechanisms

The reactivity of the this compound core is characterized by the interplay of its nucleophilic centers and the active methylene (B1212753) group, enabling its participation in a variety of important organic transformations. Mechanistic studies have provided insight into how this scaffold behaves in key reactions, leading to the synthesis of complex heterocyclic systems.

Studies on Knoevenagel-Michael Reactions

The reaction of pyrazolone derivatives, such as this compound, with aldehydes is a well-documented process that typically proceeds via a tandem Knoevenagel condensation followed by a Michael addition. This sequence is a powerful method for constructing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.netresearchgate.net

The generally accepted mechanism begins with the Knoevenagel condensation between the active methylene group of the first pyrazolone molecule and an aldehyde. This step, often catalyzed by acid or base, results in the formation of a highly reactive enone or arylidene intermediate. nih.gov Subsequently, a second molecule of the pyrazolone acts as a nucleophile in a Michael 1,4-conjugate addition to this intermediate. researchgate.netnih.gov The Michael addition is often faster than the initial Knoevenagel condensation, leading to the exclusive formation of the double addition product. nih.gov The reaction culminates in an intramolecular tautomeric transformation to yield the stable final bis(pyrazolyl)methane product. researchgate.net

Various catalysts have been employed to facilitate this tandem reaction, enhancing efficiency and yield under mild conditions. Research has demonstrated the efficacy of heterogeneous catalysts like 3-aminopropylated silica (B1680970) gel, which allows for short reaction times and easy catalyst recovery. researchgate.net Similarly, N-bromo sulfonamides have been used to generate Br+ ions, which catalyze the reaction in neutral media through a pseudo-five-component reaction of phenylhydrazine (B124118), acetoacetate (B1235776) derivatives, and arylaldehydes. rsc.org Interestingly, the reaction can also proceed efficiently without any catalyst, highlighting the inherent reactivity of the pyrazolone system. researchgate.net This catalyst-free approach offers a fast and convenient method that aligns with the principles of green chemistry. researchgate.net

The tandem Knoevenagel-Michael reaction is a cornerstone in the synthesis of pyranopyrazole derivatives. researchgate.net Multi-component reactions involving an aldehyde, malononitrile, and a pyrazolone derivative proceed through a domino Knoevenagel/Michael/cyclization sequence to afford various pyrano[2,3-c]pyrazoles. researchgate.netrsc.org

Table 1: Catalysts and Conditions for Knoevenagel-Michael Reactions of Pyrazolones

Reactants Catalyst Conditions Product Type Yield Source
1-Phenyl-3-methyl-5-pyrazolone, Aldehydes 3-Aminopropylated silica gel Not specified Bis(pyrazolyl)methanes 90-98% researchgate.net
Aryl aldehydes, 3-Methyl-1-phenyl-2-pyrazolin-5-one None (Catalyst-free) Not specified 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s Excellent researchgate.net
Phenylhydrazine, Acetoacetate derivatives, Arylaldehydes N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e] nih.govwikipedia.orgresearchgate.netthiadiazine-7-sulfonamide 1,1-dioxide Neutral media 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s High rsc.org
Aldehyde, Malononitrile, 3-Methyl-1-phenyl-2-pyrazolin-5-one Various (acidic, alkaline, nanometals, ionic liquids) Alcoholic/aqueous medium Pyranopyrazoles High researchgate.net

Investigations into Aza-Wittig and Related Reactions

The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, and the amino group on the pyrazole ring is a key functional handle for this transformation. The reaction involves the treatment of an aminopyrazole with triphenylphosphine (B44618) and an appropriate reagent to form an iminophosphorane in situ. This intermediate then reacts with a carbonyl compound or isocyanate to form an imine or a carbodiimide (B86325), respectively, with the concomitant formation of triphenylphosphine oxide. wikipedia.orgmdpi.com

In the context of 3-aminopyrazole derivatives, the intermolecular aza-Wittig reaction is particularly useful for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles. researchgate.netresearchgate.net The mechanism commences with the formation of an iminophosphorane from the 5-aminopyrazole. researchgate.netresearchgate.net For instance, reacting a 5-aminopyrazole with a compound containing an α-chloroketone moiety can lead to the formation of a phosphonium (B103445) salt, which, upon treatment with a base, generates the key iminophosphorane intermediate. This intermediate then undergoes an intramolecular aza-Wittig reaction with a suitably positioned carbonyl group to afford the fused ring system. researchgate.net

Alternatively, an intermolecular reaction can occur. An iminophosphorane derived from an aminopyrazole can react with an isocyanate, leading to a carbodiimide that subsequently cyclizes to form a pyrazolo[1,5-a]pyrimidine (B1248293). researchgate.net Theoretical studies using DFT calculations have shown that the aza-Wittig reaction proceeds via a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form an unstable four-membered oxazaphosphetidine intermediate, which then undergoes cycloreversion to yield the final products. mdpi.com This tandem Staudinger/aza-Wittig sequence allows for the in situ generation of imines from azides and their subsequent use in multicomponent reactions to build complex molecular architectures. rsc.org

Stereochemical and Regiochemical Control in Reactions

Controlling the stereochemistry and regiochemistry of reactions involving the pyrazole core is critical for the synthesis of specific, biologically active isomers. The multifunctional nature of this compound presents challenges and opportunities for selective transformations.

Regiochemical Control: The synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) with a β-dicarbonyl or β-ketonitrile compound. beilstein-journals.org The regioselectivity of this cyclization can be highly dependent on the reaction conditions. For example, the cyclization of a hydrazine with an enol intermediate under acidic conditions can yield a 5-aminopyrazole as the major product. beilstein-journals.org In contrast, using the corresponding methyl ether of the enol under basic conditions can completely reverse the regioselectivity, affording the 3-aminopyrazole isomer in excellent yield. beilstein-journals.org This highlights the crucial role of pH and the nature of the electrophilic centers in directing the nucleophilic attack of the hydrazine.

In the synthesis of fused pyrazolo[1,5-a]pyrimidines, regioselective condensation is also paramount. The reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with non-symmetrical dielectrophiles can be controlled to produce specific regioisomers. The structures of the resulting products are typically confirmed using advanced NMR techniques, such as 1H-15N HMBC, to unambiguously determine the connectivity of the atoms. nih.gov

Stereochemical Control: In reactions that create new stereocenters, such as the tandem Knoevenagel-Michael reaction, achieving stereocontrol is a significant objective. The synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation-Michael addition-cyclization sequence has been shown to be diastereoselective. rsc.org This reaction, involving 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, various aldehydes, and a pyridinium (B92312) ylide in water, demonstrates that even in complex multicomponent reactions, a high degree of stereochemical control can be achieved, leading to the preferential formation of one diastereomer over others. rsc.org The specific stereochemical outcome is dictated by the transition state geometries of the Michael addition and the subsequent cyclization step.

Table 2: Examples of Regio- and Stereochemical Control

Reaction Type Reactants Conditions/Control Element Outcome Source
Pyrazole Synthesis Hydrazine, Enol (R=H) Acidic cyclization 5-Aminopyrazole beilstein-journals.org
Pyrazole Synthesis Hydrazine, Enol methyl ether (R=Me) Basic cyclization 3-Aminopyrazole (Reversed regioselectivity) beilstein-journals.org
Fused Heterocycle Synthesis 3-Amino-1H-pyrazole-4-carbonitriles, Non-symmetrical dielectrophiles Controlled condensation Regioselective formation of pyrazolo[1,5-a]pyrimidines nih.gov
Domino Reaction 6-Amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, Aldehydes, Pyridinium ylide Organocatalyst in water Diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines rsc.org

Structural Elucidation and Electronic Properties Analysis of 3 Amino 1 Methyl 1h Pyrazol 5 Ol

Tautomerism and Isomeric Forms in Pyrazole (B372694) Systems

Tautomerism is a fundamental characteristic of pyrazole systems, influencing their reactivity and properties. nih.gov For 3-amino-1-methyl-1H-pyrazol-5-ol, two primary types of tautomerism are particularly relevant: annular prototropic tautomerism and keto-enol tautomerism.

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms in the pyrazole ring. nih.gov In asymmetrically substituted pyrazoles, this leads to the existence of two different tautomers. researchgate.net For this compound, this phenomenon is influenced by the fixed methyl group on one nitrogen atom. The position of the exocyclic amino and hydroxyl groups relative to the methylated nitrogen defines the isomeric forms. Theoretical studies on related 3(5)-aminopyrazoles have indicated that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netnih.gov However, the relative stability is highly dependent on the nature and position of other substituents on the pyrazole ring. researchgate.netnih.gov

Hydroxypyrazoles, such as this compound, can also exhibit keto-enol tautomerism. nih.govmasterorganicchemistry.com This involves an equilibrium between the hydroxyl (enol) form and a keto form, where a proton has migrated from the oxygen to a ring carbon, creating a carbonyl group. libretexts.orglibretexts.org In the case of 1-substituted 1H-pyrazol-3-ols, studies have shown a strong preference for the hydroxyl (OH) form in various solvents. nih.gov The stability of the keto tautomer can be influenced by factors like intramolecular hydrogen bonding. masterorganicchemistry.com For this compound, the equilibrium would exist between the this compound (enol form) and its corresponding pyrazolone (B3327878) (keto form).

The equilibrium between tautomeric forms in pyrazole systems is significantly influenced by both the solvent and the electronic nature of the substituents. nih.govnih.gov

Solvent Effects: The polarity of the solvent can dramatically affect the tautomeric equilibrium. nih.gov Generally, an increase in solvent polarity tends to stabilize the more polar tautomer. nih.govnih.gov For instance, in hydroxypyrazoles, polar solvents can shift the equilibrium towards the keto form. acs.org Water, in particular, has been shown to lower the energy barriers between tautomers by forming hydrogen bonds. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor is a critical factor. nih.gov

Substituent Effects: The electronic properties of substituents on the pyrazole ring play a crucial role in determining the predominant tautomer. nih.govencyclopedia.pub Electron-donating groups, such as amino (-NH2) and methyl (-CH3), tend to stabilize the tautomer where the substituent is at the C3 position. nih.govresearchgate.net Conversely, electron-withdrawing groups favor the tautomer with the substituent at the C5 position. nih.govresearchgate.net This is because electron-donating groups increase the basicity of the pyrazole ring, while electron-withdrawing groups increase the acidity of the NH proton. encyclopedia.pub In this compound, the presence of both an amino and a methyl group would be expected to influence the tautomeric preference.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and analysis of the electronic properties of pyrazole derivatives.

NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the structure and conformation of pyrazoles and for studying tautomeric equilibria. nih.govencyclopedia.pub

In cases of slow proton exchange, distinct signals for each tautomer can be observed, allowing for the determination of their relative abundance by integrating the signals. fu-berlin.de The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the tautomeric form present. nih.gov For N-unsubstituted pyrazoles, broad signals for C3 and C5 can indicate a tautomeric equilibrium. nih.gov The use of different solvents in NMR studies can also provide insights into solvent effects on the tautomeric equilibrium. nih.gov For 3-amino-5-methylpyrazole, a related compound, the ¹H NMR spectrum has been documented. chemicalbook.com

Table 1: Representative ¹H NMR Data for a Related Pyrazole System This table is based on data for 1-phenyl-1H-pyrazol-3-ol in CDCl₃ and is for illustrative purposes.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH 12.16 broad singlet -
Pyrazole H-5 7.67 doublet 2.6
Phenyl H-2,6 7.52 multiplet -
Phenyl H-3,5 7.45 multiplet -
Phenyl H-4 7.25 multiplet -
Pyrazole H-4 5.92 doublet 2.6

Data sourced from mdpi.com

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

IR Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and studying tautomerism, especially in the solid state or in matrix isolation studies. nih.gov The vibrational frequencies of the N-H, O-H, and C=O bonds can help distinguish between the different tautomeric forms (enol vs. keto). nih.gov For example, the presence of a strong absorption band in the carbonyl region (around 1650-1750 cm⁻¹) would indicate the presence of the keto tautomer.

UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the maximum absorption (λmax) can be sensitive to the tautomeric form and the solvent polarity. nih.gov A shift in λmax upon changing the solvent can provide evidence for a shift in the tautomeric equilibrium. nih.gov Time-Dependent Density Functional Theory (TD-DFT) calculations can be used to simulate the electronic absorption spectra and aid in the interpretation of the experimental results. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3(5)-aminopyrazoles
1-substituted 1H-pyrazol-3-ols
hydroxypyrazoles
3-amino-5-methylpyrazole

Mass Spectrometry in Molecular Fragmentation Studies

Mass spectrometry is a critical tool for elucidating the structure of pyrazole derivatives by analyzing their fragmentation patterns upon electron impact (EI). The fragmentation of the pyrazole core is highly dependent on the nature and position of its substituents. rsc.org For N-substituted pyrazoles, the initial cleavage of the nitrogen-nitrogen bond is often suppressed. rsc.org

In the case of this compound, the fragmentation process is influenced by the methyl group on the nitrogen, the amino group at C3, and the hydroxyl group at C5 (which exists in tautomeric equilibrium with a keto form). General fragmentation pathways for pyrazoles include the expulsion of a hydrogen cyanide (HCN) molecule and the loss of molecular nitrogen (N₂). openresearchlibrary.org

The electron-impact mass spectrum of a substituted pyrazole is characterized by several key fragmentation processes:

Ring Cleavage: The pyrazole ring can undergo scission, a process significantly directed by the substituents. rsc.org For N-methyl pyrazoles, fragmentation can differ significantly from their NH-tautomers.

Loss of Substituents: Fragmentation often begins with the loss of small molecules or radicals from the substituent groups. For this compound, this could involve the loss of fragments related to the amino or hydroxyl/oxo groups.

Characteristic Ions: The fragmentation of pyrazole rings often leads to the formation of characteristic ions. For instance, the loss of HCN is a common pathway observed in the mass spectra of many pyrazole compounds. openresearchlibrary.orgresearchgate.net Another typical fragmentation involves the loss of N₂ from the [M-H]⁺ ion. openresearchlibrary.org

The presence of specific substituents, such as a nitro group, can introduce unique fragmentation pathways, sometimes making the primary ring fragmentations (like HCN and N₂ loss) secondary processes. openresearchlibrary.orgresearchgate.net While a specific mass spectrum for this compound is not detailed in the reviewed literature, the expected fragmentation pattern would be a composite of these established principles for substituted pyrazoles.

Table 1: Common Fragmentation Patterns in Pyrazole Mass Spectrometry

Process Description Reference
[M-HCN]⁺ Expulsion of hydrogen cyanide from the molecular ion or primary fragment ions. openresearchlibrary.orgresearchgate.net
[M-H-N₂]⁺ Loss of molecular nitrogen from the [M-H]⁺ ion. openresearchlibrary.org
Ring Scission Cleavage of the N-N bond, though often suppressed in N-substituted pyrazoles. rsc.org

| Substituent Loss | Initial fragmentation involving the loss of functional groups. | nih.gov |

Computational Chemistry and Theoretical Approaches

Computational chemistry offers powerful tools for understanding the molecular properties of pyrazole derivatives, providing insights that complement experimental data. eurasianjournals.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and reactivity of molecules. nih.gov For pyrazole derivatives, DFT calculations, often using the B3LYP functional, provide valuable information on geometric parameters, electronic properties, and reactivity descriptors. researchgate.netresearchgate.net

Key parameters derived from DFT studies include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a small gap suggests that charge transfer can easily occur within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net These maps provide insights into how the molecule will interact with other species.

Global Reactivity Descriptors: Conceptual DFT provides indexes such as chemical potential, hardness, and electrophilicity, which help in quantifying the reactivity of the molecule. researchgate.net

For this compound, DFT calculations would predict that the electron-donating amino group and the electron-withdrawing nature of the pyrazole ring system significantly influence its electronic properties and reactivity. DFT studies on similar pyrazoles have been used to successfully model their properties and predict their behavior in chemical reactions. nih.govnih.gov

Hartree-Fock Methodologies in Molecular Orbital Analysis

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a starting point for more sophisticated calculations. While often less accurate than DFT for many properties due to its neglect of electron correlation, HF is important for molecular orbital analysis. In studies of pyrazole derivatives, HF calculations are sometimes used as a reference or in combination with other methods. For instance, DFT functional performance is often benchmarked against experimental data and other computational levels, including HF. nih.gov The method provides a qualitative understanding of the molecular orbitals, which is essential for describing electronic transitions and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations can reveal their dynamic behavior, conformational stability, and interactions with their environment, such as a solvent or a biological receptor. nih.govnih.gov

MD simulations of pyrazole-containing compounds have been used to:

Explore the stability of a ligand's binding mode within a protein's active site. nih.govtandfonline.com

Analyze the root mean square deviation (RMSD) to understand the stability of the molecule's conformation over the simulation time. nih.gov

Investigate the interactions, such as hydrogen bonds, that stabilize the molecule's structure or its complexes. nih.gov

For this compound, MD simulations could be employed to understand its flexibility, tautomeric equilibrium dynamics in solution, and its potential interactions with biological targets.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are instrumental in studying the energetics and mechanisms of chemical reactions involving pyrazole derivatives. wuxiapptec.com These methods can be used to calculate activation energies and reaction energy profiles, providing a deeper understanding of reaction selectivity and kinetics.

For example, quantum mechanics has been used to estimate the activation energies for the competing N1 and N2 alkylation paths of pyrazole. wuxiapptec.com Such calculations revealed that the choice of alkylating agent could reverse the selectivity, a finding consistent with experimental observations. The stabilization of transition states through hydrogen bonding was identified as a key factor. wuxiapptec.com Similarly, quantum chemical calculations have been used to evaluate the formation barriers and thermodynamic stability of different isomers in reactions involving pyrazole derivatives. researchgate.net These theoretical studies are crucial for planning synthetic routes and explaining observed product distributions.

Solid-State Structural Analysis

The solid-state structure of pyrazole derivatives is typically determined by X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The solid-state structure can reveal the predominant tautomeric form of the molecule. mdpi.com

For many NH-pyrazoles, it is common for one tautomeric form to be prevalent in the solid state. mdpi.com In some cases, dynamic behavior can be observed. The structure of 3-amino-pyrazole derivatives has been studied, revealing the influence of substituents on the molecular geometry and hydrogen-bonding patterns. For example, the crystal structure of 3-amino-4,5-dicyano-1-methylpyrazole has been determined. scilit.com

In the case of this compound, the presence of both an amino group (a hydrogen bond donor) and a hydroxyl/oxo group (both donor and acceptor) would lead to extensive intermolecular hydrogen bonding in the solid state. This hydrogen-bonding network would significantly influence the crystal packing and the physical properties of the compound. The molecule also exhibits keto-enol tautomerism, and its solid-state structure would likely reveal which tautomer is more stable in the crystalline phase.

Table 2: Representative Crystallographic Data for a Substituted Pyrazole Derivative Data for 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-5-thiol

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.3278 (4)
b (Å) 8.3970 (3)
c (Å) 15.4427 (5)
β (°) 109.053 (1)
V (ų) 1388.43 (8)

This data is illustrative of the type of information obtained from X-ray crystallography for a related heterocyclic system and is not the data for this compound. nih.gov

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Architecture

Detailed research findings from single-crystal X-ray diffraction studies for the specific compound this compound are not publicly available in the searched scientific literature and crystallographic databases. While crystallographic data for analogous pyrazole structures exist, providing insight into typical molecular geometries and intermolecular interactions within this class of compounds, the precise atomic coordinates, bond lengths, and bond angles for this compound remain undetermined from the available resources.

The elucidation of the definitive molecular and supramolecular architecture of this compound through single-crystal X-ray diffraction would provide invaluable information. Such a study would confirm the tautomeric form present in the solid state, detail the planarity of the pyrazole ring, and precisely measure the bond lengths and angles of the amino and methyl substituents.

Table 1: Representative Crystallographic Data for Analogous Pyrazole Compounds

To provide context, the following table presents crystallographic data for related pyrazole compounds, illustrating the type of information that would be obtained from a single-crystal X-ray diffraction study of this compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-C₁₀H₁₀N₂OOrthorhombicPca2₁15.01385.295210.946990.00 nih.gov
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-olC₅H₅F₃N₂OMonoclinicP2₁/c7.55008.353011.371104.72 researchgate.net

Table 2: Representative Hydrogen Bond Geometries in an Analogous Pyrazole Compound

The table below details typical hydrogen bond interactions found in the crystal structure of a related pyrazole, highlighting the expected interactions in this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O-H···N----
N-H···O----
C-H···O----
Data for this compound is not available. The table illustrates the type of data expected.

A comprehensive analysis based on the actual crystallographic data of this compound would be necessary to definitively describe its molecular and supramolecular features.

Advanced Applications of 3 Amino 1 Methyl 1h Pyrazol 5 Ol in Chemical Sciences

Coordination Chemistry and Metal Complex Formation

Coordination compounds, which consist of a central metal ion bonded to one or more ligands, are fundamental to many areas of chemistry and biology. libretexts.orguomustansiriyah.edu.iq The ability of a molecule to act as a ligand is determined by its structure and the presence of atoms with lone pairs of electrons available for donation to a metal center. msu.edu While many pyrazole (B372694) derivatives are known to be excellent ligands, specific studies on 3-amino-1-methyl-1H-pyrazol-5-ol are not documented.

Ligand Design and Chelation Properties

There is no available research that discusses the specific design of this compound as a ligand or characterizes its chelation properties. Such a study would typically involve investigating its potential binding sites—the amino group, the hydroxyl group, and the pyrazole ring nitrogens—and determining its denticity (the number of donor groups that bind to the central metal). The tautomeric nature of the pyrazol-5-ol system could also influence its coordination behavior, but this has not been explored for this specific compound.

Synthesis and Spectroscopic Characterization of Metal Complexes

A search for the synthesis of metal complexes using this compound as a ligand yielded no results. Consequently, there is no spectroscopic data (such as FT-IR, UV-Vis, NMR, or Mass Spectrometry) available for any metal complexes of this compound. core.ac.uknih.govuokerbala.edu.iqmdpi.comfrontiersin.org Such data would be crucial for confirming the coordination mode of the ligand and determining the geometry of the resulting complexes.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

Supramolecular assembly relies on non-covalent interactions to build large, well-defined structures. materialsfutures.orgnankai.edu.cn Metal-Organic Frameworks (MOFs) are a class of these materials, consisting of metal ions or clusters linked by organic ligands to form porous, crystalline structures. nih.govnih.govrsc.org There is no literature available that reports the use of this compound as a building block for creating supramolecular assemblies or MOFs.

Contributions to Functional Materials Science

Functional materials are designed to possess specific properties for applications in various technologies. Organic molecules, particularly those with specific electronic and photophysical characteristics, are of great interest in this field. chemscene.com

Development of Luminescent and Fluorescent Agents

Luminescence and fluorescence are phenomena where a substance emits light after absorbing energy. bmglabtech.com Materials with these properties are vital for sensors, bioimaging, and lighting technologies. nih.govbeilstein-journals.orgsemanticscholar.orgmdpi.com While many organic compounds, including some pyrazole derivatives, are studied for their luminescent properties, there are no published studies detailing the development of luminescent or fluorescent agents based on this compound.

Applications in Organic Light-Emitting Diodes (OLEDs) and Semiconductor Technologies

Organic Light-Emitting Diodes (OLEDs) utilize organic compounds as the emissive layer in their displays. wikipedia.orgcas.org The performance of these devices is highly dependent on the electronic properties of the organic materials used. ossila.comossila.comaps.org Similarly, organic semiconductors are crucial components in modern electronics. A review of the literature, including patent databases, shows no evidence of this compound being investigated for or used in OLEDs or other semiconductor technologies.

Research into Solvatochromic and Liquid Crystalline Materials

While direct research specifically detailing the solvatochromic and liquid crystalline properties of this compound is not extensively documented in the provided results, the broader class of pyrazole derivatives is known to exhibit these characteristics. The inherent dipolar nature of the pyrazole ring, combined with the electronic effects of the amino and hydroxyl substituents, suggests potential for solvatochromism. The ability of the molecule to engage in hydrogen bonding and π-π stacking interactions could also lead to the formation of liquid crystalline phases under specific conditions. Further research in this area could unveil novel applications for this compound in the development of smart materials and optical devices.

Utility as a Synthon in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable synthon for the construction of more complex molecular architectures.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyrazole core, allows it to serve as a versatile starting material for the synthesis of a variety of fused heterocyclic systems. For instance, aminopyrazoles are highly reactive 1,3-bis(nucleophiles) and are instrumental in preparing fused pyrazoles by reacting with 1,3-bis(electrophiles). researchgate.net This reactivity has been exploited to synthesize pyrazolopyrimidines, which are of significant interest in medicinal chemistry. nih.gov The reaction of aminopyrazoles with β-diketones, for example, leads to the formation of bicyclic pyrazolopyrimidines. nih.gov

The compound serves as a crucial intermediate in the synthesis of various fine chemicals. chemicalbook.com Its derivatives are used in the production of dyes and agrochemicals. The reactivity of the amino and hydroxyl groups allows for further functionalization, leading to a wide array of substituted pyrazole derivatives with tailored properties for specific applications. For example, 3-amino-5-methyl-1H-pyrazole is used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones. fishersci.no

Medicinal Chemistry Research Scaffolds

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, and this compound is a key component in the design of new therapeutic agents. mdpi.comnih.gov

The structural features of this compound make it an excellent starting point for the design and synthesis of novel pyrazole-based chemotypes. nih.gov Its ability to act as a scaffold allows for the introduction of various substituents at different positions, leading to the generation of large libraries of compounds for biological screening. mdpi.com These derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. mdpi.comnih.gov For instance, aminopyrazoles are recognized as advantageous frameworks for developing ligands for enzymes and receptors. nih.gov

Systematic modifications of the this compound core are crucial for establishing structure-activity relationships (SAR). By synthesizing and testing a series of related derivatives, researchers can identify the key structural features responsible for biological activity and optimize them to enhance potency and selectivity. nih.gov For example, SAR studies on pyrazole derivatives have been conducted to develop inhibitors of specific enzymes. nih.gov These studies involve modifying substituents on the pyrazole ring and evaluating the impact on their inhibitory activity. nih.gov

Target-Oriented Synthetic Strategies for Bioactive Analogues

The structural framework of this compound serves as a versatile scaffold in medicinal chemistry for the development of targeted therapeutic agents. Its inherent functionalities—the nucleophilic amino group, the reactive pyrazole ring, and the hydroxyl group (which exists in tautomeric equilibrium with a ketone, forming a pyrazolone (B3327878) structure)—offer multiple points for chemical modification. researchgate.netresearchgate.net These modifications are strategically employed to synthesize analogues with high affinity and selectivity for specific biological targets, particularly protein kinases and G-protein coupled receptors.

Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology, and the pyrazole nucleus is a well-established pharmacophore for kinase inhibition. nih.govrsc.org The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, in particular, is a privileged scaffold for developing kinase inhibitors. nih.gov Synthetic strategies often involve the condensation of an aminopyrazole with a functionalized pyrimidine (B1678525).

One prominent strategy is the construction of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These fused heterocyclic systems are synthesized by reacting 3-aminopyrazoles with various 1,3-dielectrophilic reagents such as β-diketones, α,β-unsaturated ketones, and dialdehydes. mdpi.commdpi.com This approach allows for the systematic variation of substituents on the newly formed pyrimidine ring, enabling the fine-tuning of the analogue's binding affinity and selectivity for the target kinase. For instance, multi-step syntheses starting from the closely related isomer, 5-amino-3-methylpyrazole, have yielded potent and selective inhibitors of PI3Kδ (Phosphoinositide 3-kinase delta). nih.gov The general synthetic pathway involves the initial formation of a dihydroxy-pyrazolo[1,5-a]pyrimidine, followed by chlorination and subsequent nucleophilic substitution reactions to introduce diverse functional groups. nih.gov

Another target-oriented approach involves the direct coupling of the aminopyrazole core with a suitable heterocyclic partner. For example, potent and selective JAK2 (Janus kinase 2) inhibitors have been developed based on a pyrazol-3-ylamino pyrazine (B50134) scaffold. researchgate.net The synthesis involves the reaction of aminopyrazoles with chlorinated pyrazines. researchgate.net Similarly, modifying the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has led to the development of selective inhibitors for cyclin-dependent kinases (CDKs), such as CDK16, which is implicated in several cancers. nih.gov Structure-activity relationship (SAR) studies have shown that even small modifications to the pyrazole ring can significantly impact the selectivity profile of the resulting inhibitors. nih.gov

The table below summarizes representative pyrazole-based kinase inhibitors and their targets, illustrating the common synthetic strategies employed.

Starting ScaffoldSynthetic StrategyTarget Kinase(s)Resulting Compound Class
3-Aminopyrazole (B16455)Nucleophilic substitution with functionalized pyrimidinesCDK16, PCTAIRE familyN-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives
5-Amino-3-methylpyrazoleCyclocondensation with diethyl malonate, followed by chlorination and substitutionPI3KδPyrazolo[1,5-a]pyrimidine derivatives
AminopyrazolesReaction with chlorinated pyrazinesJAK2Pyrazol-3-ylamino pyrazines
1H-Pyrazole-3-carboxamideMulti-step synthesis involving amide couplingFLT3, CDK2/44-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives

Table 1: Synthetic Strategies for Pyrazole-Based Kinase Inhibitors

Receptor-Targeted Analogues

Beyond kinase inhibition, the this compound scaffold is utilized to develop ligands for other important drug targets, such as G-protein coupled receptors (GPCRs). A notable example is the development of selective inverse agonists for the 5-hydroxytryptamine-2A (5-HT2A) receptor, a target for antithrombotic agents. nih.gov

A medicinal chemistry program led to the discovery of APD791, a potent and selective 5-HT2A inverse agonist. nih.gov The synthetic approach involved creating a series of phenyl pyrazole derivatives and optimizing them for selectivity, aqueous solubility, antiplatelet activity, and favorable pharmacokinetic properties. The core structure features a 1-methyl-1H-pyrazol-5-yl group attached to a phenyl ring, which is further functionalized with a benzamide (B126) moiety and a morpholinoethoxy side chain. This extensive structure-activity relationship (SAR) study highlights how the pyrazole core can be embedded within a larger molecule to achieve high potency and selectivity for a specific receptor subtype. nih.gov

Future Research Directions and Methodological Advancements for 3 Amino 1 Methyl 1h Pyrazol 5 Ol

Exploration of Unexplored Synthetic Pathways and Reagents

The classical synthesis of pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com While effective, the drive for more efficient, selective, and environmentally benign processes is opening up new avenues of research. Future explorations are likely to focus on several key areas:

Novel Cycloaddition Reactions: Researchers are investigating silver-mediated [3+2] cycloaddition reactions using stable and odorless isocyanide reagents, which offer mild conditions and broad substrate tolerance. organic-chemistry.org Another promising approach involves the phosphine-free [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines, providing a highly selective route to functionalized pyrazoles at room temperature. organic-chemistry.org

Catalyst-Free and One-Pot Syntheses: There is a growing interest in developing catalyst-free and one-pot multicomponent reactions to streamline the synthesis of pyrazole (B372694) derivatives. researchgate.netnih.gov These methods not only simplify the experimental procedure but also reduce waste and energy consumption. For instance, the condensation of various hydrazines, ketones, and aldehydes can be achieved using heterogeneous nickel-based catalysts at room temperature in a one-pot setup. researchgate.net

Alternative Starting Materials: The use of unconventional starting materials is another area of active research. For example, 1,3-dinitroalkanes are being explored as synthetic equivalents for 1,3-dicarbonyl compounds, reacting with hydrazines to form pyrazoles. combichemistry.com Additionally, methods for the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines are being developed to avoid the use of hydrazine (B178648), which can be hazardous. acs.org

Synthetic StrategyKey FeaturesPotential Advantages for 3-amino-1-methyl-1H-pyrazol-5-ol Synthesis
Novel Cycloaddition Reactions Mild reaction conditions, broad substrate scope, high regioselectivity. organic-chemistry.orgImproved control over the substitution pattern of the pyrazole ring.
Catalyst-Free & One-Pot Syntheses Simplified procedures, reduced waste, lower energy consumption. researchgate.netnih.govMore economical and environmentally friendly production.
Alternative Starting Materials Avoidance of hazardous reagents like hydrazine, use of readily available precursors. combichemistry.comacs.orgEnhanced safety and accessibility of the synthetic route.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. bohrium.commdpi.comnih.govnih.gov For this compound and its derivatives, these computational tools offer powerful capabilities for:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds. mdpi.comnih.gov This allows for the in silico screening of vast virtual libraries of pyrazole derivatives to identify candidates with desired characteristics, such as high efficacy and low toxicity, before committing to laboratory synthesis. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By learning the underlying patterns in chemical space, these models can propose novel pyrazole structures that are predicted to have superior performance for a specific application.

Reaction Prediction and Optimization: AI can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions. springernature.com This can accelerate the development of new synthetic routes for this compound, making the process more efficient and cost-effective.

Development of Advanced Spectroscopic and Computational Tools

The precise characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. Future advancements in this area will likely involve a synergy between experimental and computational techniques.

Advanced NMR Spectroscopy: The use of sophisticated NMR techniques, such as 1H-15N HMBC and 1H-1H NOESY, provides detailed insights into the molecular structure and connectivity of pyrazole derivatives. nih.gov These methods are invaluable for unambiguous structure elucidation.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly being used to complement experimental data. nih.govresearchgate.net DFT can be employed to predict spectroscopic properties (like NMR chemical shifts and vibrational frequencies), analyze molecular orbitals, and investigate reaction mechanisms. This computational insight helps in the interpretation of experimental results and provides a deeper understanding of the electronic structure and reactivity of pyrazole compounds.

Integrated Spectroscopic and Computational Approaches: The combination of various spectroscopic techniques (IR, UV-Vis, Mass Spectrometry) with computational modeling offers a powerful toolkit for the comprehensive characterization of pyrazole derivatives. nih.govvisnav.inmdpi.com This integrated approach allows for a more robust and detailed analysis than any single technique could provide on its own.

TechniqueApplication in Pyrazole ResearchFuture Trends
Advanced NMR Spectroscopy Unambiguous structure elucidation, conformational analysis. nih.govHigher field magnets, novel pulse sequences for greater resolution and sensitivity.
Computational Chemistry (DFT) Prediction of spectroscopic properties, analysis of electronic structure and reactivity. nih.govresearchgate.netDevelopment of more accurate and efficient computational methods.
Integrated Approaches Comprehensive characterization, validation of experimental and computational data. nih.govvisnav.inmdpi.comSeamless integration of data from multiple sources for a holistic understanding.

Sustainable Chemical Manufacturing of Pyrazole Derivatives

The principles of green chemistry are becoming increasingly important in chemical manufacturing. researchgate.netnih.govbenthamdirect.com For the synthesis of this compound and other pyrazole derivatives, future research will focus on developing more sustainable processes.

Green Solvents and Catalysts: The use of environmentally friendly solvents, such as water, and recyclable catalysts is a key aspect of green chemistry. researchgate.netnih.gov Research is ongoing to find effective and recoverable catalysts for pyrazole synthesis, such as nano-ZnO and magnetic nano-catalysts. mdpi.comresearchgate.net

Energy-Efficient Synthesis: Microwave and ultrasonic irradiation are being explored as energy-efficient alternatives to conventional heating methods. researchgate.netbenthamdirect.com These techniques can often lead to shorter reaction times and higher yields.

Atom Economy: Multicomponent reactions are being designed to maximize atom economy, meaning that a high proportion of the atoms in the reactants are incorporated into the final product, thus minimizing waste. researchgate.net

Novel Applications in Emerging Fields of Chemical Technology

While pyrazole derivatives are well-established in the pharmaceutical and agrochemical industries, their unique properties make them promising candidates for a range of emerging technologies. researchgate.netnih.gov

Materials Science: The photophysical properties of some pyrazole derivatives make them suitable for use as dye molecules. researchgate.net Further research could explore their potential in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Biotechnology: The ability of certain pyrazole derivatives to act as enzyme inhibitors or activators opens up possibilities in biotechnology and chemical biology. researchgate.net For example, they could be used as molecular probes to study biological processes or as components of biosensors.

Catalysis: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, suggesting that pyrazole derivatives could be developed as ligands for catalysts in various organic transformations.

The continued exploration of the chemistry of this compound and its analogues, guided by the principles of innovation and sustainability, will undoubtedly lead to new discoveries and applications that will benefit science and society.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-methyl-1H-pyrazol-5-ol and its derivatives?

  • Methodology : Derivatives of pyrazole compounds are synthesized via multi-step processes involving nucleophilic substitution, condensation, and alkylation. For example, arylazanylpyrazolone derivatives are synthesized using ethanol or acetonitrile as solvents, with anhydrous methylhydrazine or magnesium iodide as catalysts. Purification is achieved via column chromatography and recrystallization . Advanced routes may involve functionalization of the pyrazole core with halogenated aryl groups or trifluoromethyl substituents, as seen in related compounds .
  • Key Considerations : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield. For instance, compound 31 () was synthesized in hydrochloric acid, highlighting the role of acidic conditions in stabilizing intermediates.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodology : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS; ESI) are standard for structural elucidation. For example, compounds 30–34 () were confirmed via NMR peak assignments for methyl, amino, and hydroxyl groups. High-resolution MS validates molecular formulas and purity .
  • Data Interpretation : Cross-checking experimental NMR shifts with computational predictions (e.g., DFT calculations) reduces ambiguity in assigning stereochemistry or tautomeric forms .

Q. How can researchers ensure purity and stability during storage?

  • Methodology : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are effective for purification. Stability testing under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (N₂) prevents degradation. Hazard statements (e.g., H315 for skin irritation) indicate the need for controlled storage conditions .

Advanced Research Questions

Q. How is the mutant SOD1-dependent protein aggregation inhibitory activity of pyrazole derivatives assessed?

  • Methodology : Pharmacological activity is evaluated using PC12 cell lines treated with proteasome inhibitors (e.g., MG132) to induce protein aggregation. Compounds are tested in 12-point dose-response assays (0.5–32 μM), with cell viability quantified via Calcein-AM fluorescence. EC₅₀ values are calculated to rank potency .
  • Data Contradictions : Discrepancies in EC₅₀ values between derivatives (e.g., compound 13 vs. 17 in ) may arise from substituent effects on solubility or membrane permeability.

Q. What in vitro ADME properties are critical for advancing pyrazole derivatives to preclinical studies?

  • Methodology : Key assays include:

  • Microsomal Stability : Incubation with liver microsomes to assess metabolic half-life.
  • Caco-2 Permeability : Evaluates intestinal absorption potential.
  • Plasma Protein Binding : Determines free drug availability.
    Compounds with >50% stability in human liver microsomes and high Caco-2 permeability (e.g., Apparent Permeability >1 × 10⁻⁶ cm/s) are prioritized .

Q. How do substituent modifications influence the biological activity of pyrazole derivatives?

  • Case Study : Introducing electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic stability but may reduce solubility. Conversely, methyl or benzyl groups ( ) improve lipophilicity and blood-brain barrier penetration. Structure-activity relationship (SAR) studies require systematic variation of substituents at positions 1, 3, and 5 of the pyrazole ring .

Q. What are the challenges in interpreting tautomeric equilibria of this compound?

  • Methodology : Tautomerism between 5-hydroxy and 3-keto forms is probed via X-ray crystallography (e.g., bond length analysis in ) and variable-temperature NMR. Computational modeling (e.g., DFT) predicts dominant tautomers under physiological conditions .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in pyrazole alkylation reactions?

  • Troubleshooting : Low yields (e.g., 66% for compound 22 in ) may result from steric hindrance or competing side reactions. Optimizing reaction time, using phase-transfer catalysts (e.g., K₂CO₃ in DMF), or switching to polar aprotic solvents (e.g., THF) can improve efficiency .

Q. What strategies mitigate cytotoxicity in cell-based assays for pyrazole derivatives?

  • Approach : Dose-range finding studies (e.g., 0.5–32 μM) identify non-toxic concentrations. Pre-treatment with antioxidants (e.g., N-acetylcysteine) or reducing incubation times (e.g., 24 hr vs. 48 hr) minimizes off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.